

Application Note: Comprehensive Characterization of Bromo-PEG7-amine

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Compound of Interest		
Compound Name:	Bromo-PEG7-amine	
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Introduction

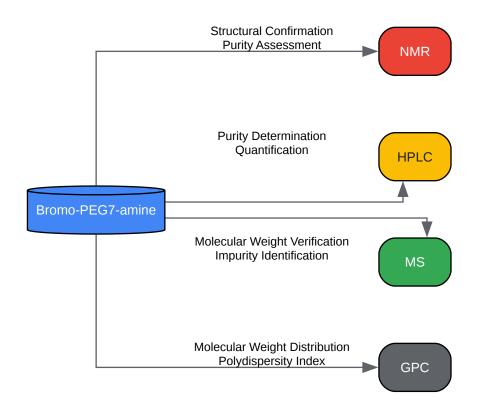
Bromo-PEG7-amine is a heterobifunctional polyethylene glycol (PEG) linker critical in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The precise length and functionality of the PEG linker are paramount to the efficacy of the final PROTAC molecule. Therefore, rigorous analytical characterization of the Bromo-PEG7-amine starting material is essential to ensure its identity, purity, and quality.

This application note provides a comprehensive overview of the key analytical methods for the characterization of **Bromo-PEG7-amine**. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Gel Permeation Chromatography (GPC) are presented to enable researchers to confidently assess the critical quality attributes of this important reagent.

Analytical Methods Overview

A multi-faceted analytical approach is necessary for the complete characterization of **Bromo-PEG7-amine**. Each technique provides unique and complementary information regarding the structure, purity, molecular weight, and polydispersity of the molecule.





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Caption: Interrelationship of analytical techniques for **Bromo-PEG7-amine** characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of **Bromo-PEG7-amine**. ¹H NMR provides information on the proton environment, confirming the presence of the PEG backbone and the terminal bromo and amine functionalities.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of Bromo-PEG7-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum.



It is crucial to be aware of ¹³C satellites in the PEG region, which can be mistaken for impurities. These are small peaks flanking the main PEG signal resulting from coupling between ¹H and the naturally abundant ¹³C.[2][3][4][5]

Data Analysis:

- Integrate the characteristic peaks corresponding to the protons adjacent to the bromine,
 the amine group, and the ethylene glycol repeating units.
- The ratio of these integrals should be consistent with the chemical structure of Bromo-PEG7-amine.

Expected ¹H NMR Data

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
Br-CH ₂ -CH ₂ -O-	~3.8	Triplet	2H
Br-CH ₂ -CH ₂ -O-	~3.65	Triplet	2H
-O-CH ₂ -CH ₂ -O- (PEG backbone)	~3.6	Multiplet	24H
-O-CH2-CH2-NH2	~3.5	Triplet	2H
-O-CH2-CH2-NH2	~2.8	Triplet	2H
-CH2-NH2	Variable	Singlet (broad)	2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

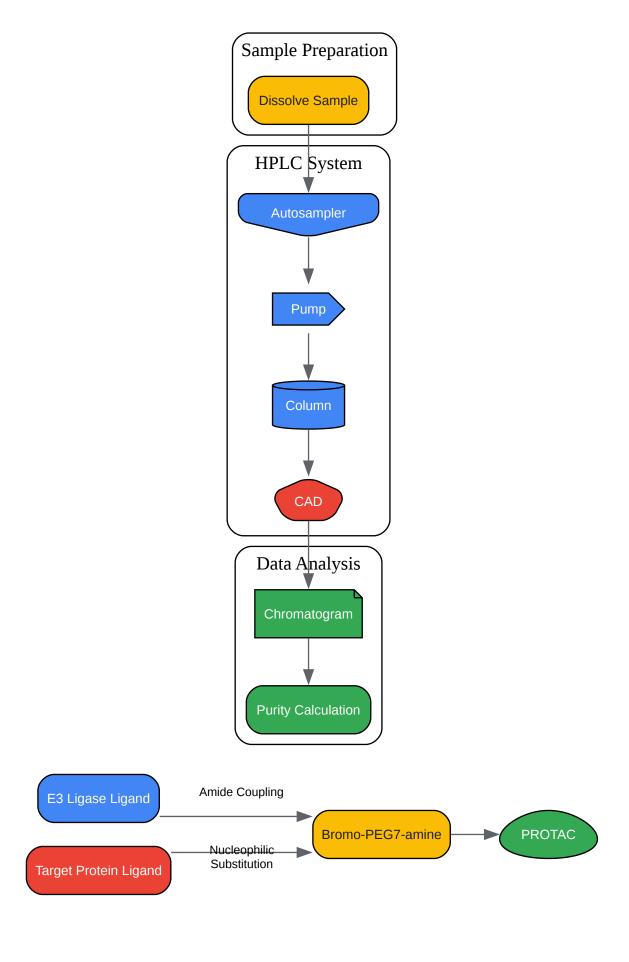
HPLC is an essential technique for determining the purity of **Bromo-PEG7-amine** and for quantifying it in reaction mixtures. Due to the lack of a strong UV chromophore in the PEG molecule, detection methods such as Charged Aerosol Detection (CAD) or Refractive Index (RI) detection are often employed.



Experimental Protocol: Reversed-Phase HPLC with CAD

- Sample Preparation: Dissolve the Bromo-PEG7-amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Instrumentation:
 - · HPLC system with a gradient pump.
 - Charged Aerosol Detector (CAD).
 - Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μm).
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: A linear gradient from 5% to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 10 μL
- Data Analysis:
 - The purity of the sample is determined by the area percentage of the main peak relative to the total peak area.







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